molecular formula C14H24FNO5 B1377583 tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate CAS No. 1373503-73-1

tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate

Cat. No. B1377583
CAS RN: 1373503-73-1
M. Wt: 305.34 g/mol
InChI Key: PSPDHUFIFZMSHQ-NXEZZACHSA-N
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Description

The compound is a derivative of pyrrolidine, which is a cyclic secondary amine. It has a tert-butoxycarbonyloxy group (also known as a Boc group) and a fluorine atom attached to the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy . The tert-butyl group (t-Bu) attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .


Chemical Reactions Analysis

The Boc group in the compound can be removed under acidic conditions, which is a common step in synthetic procedures . The fluorine atom might also participate in various reactions due to its high electronegativity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the Boc group and the fluorine atom would likely affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthon Preparation and Applications

4-Fluoropyrrolidine derivatives, including tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate, are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, closely related compounds, are synthesized in high yield by double fluorination and are converted into useful intermediates, such as 4-fluoropyrrolidine-2-carboxamides and -carboxylate methyl esters, showcasing their versatility in synthesis. Notably, crystalline N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride is a particularly useful synthon, streamlining the preparation of 4-fluoropyrrolidine derivatives for medicinal applications (Singh & Umemoto, 2011).

Synthetic Methodologies and Derivative Synthesis

The compound and its derivatives are used in various synthetic methodologies. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives are involved in reactions leading to the formation of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, showcasing their role in synthesizing substituted compounds. These reactions underscore the chemical's versatility and significance in synthetic chemistry (Boev et al., 2015).

Structural Studies and Chemical Synthesis

Structural studies and chemical synthesis involving tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate derivatives have been conducted to explore their properties and potential applications. The crystal structure of related compounds, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been studied to understand the role of N-methylation in peptide conformation, indicating the importance of these compounds in structural biology and chemistry (Jankowska et al., 2002).

Fluorination Processes and Utility

Fluorination processes involving tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate derivatives are crucial in various synthetic routes. The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, for instance, is used as a crystalline solid with high stability for deoxofluorinating agents, demonstrating the role of these compounds in fluorination and their potential utility in drug discovery and other industrial applications (Umemoto et al., 2010).

Pharmacokinetic Studies and Derivative Synthesis

Pharmacokinetic studies and the synthesis of derivatives of tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate are vital for understanding its behavior in biological systems and for developing new compounds with potential therapeutic applications. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was characterized and evaluated for its antibacterial and anthelmintic activity, highlighting the compound's relevance in drug development and pharmaceutical research (Sanjeevarayappa et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used in biological research, its mechanism of action would depend on the specific biological system it’s being used in .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research involving this compound would depend on its intended use. For example, if it’s being used in the synthesis of pharmaceuticals, future research might focus on improving the synthesis process or exploring its potential applications .

properties

IUPAC Name

tert-butyl (3R,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO5/c1-13(2,3)20-11(17)16-7-9(15)10(8-16)19-12(18)21-14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPDHUFIFZMSHQ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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